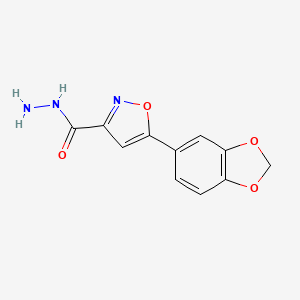

![molecular formula C7H13N3 B1327160 [2-(1H-ピラゾール-1-イル)ブチル]アミン CAS No. 1173099-46-1](/img/structure/B1327160.png)

[2-(1H-ピラゾール-1-イル)ブチル]アミン

説明

2-(1H-pyrazol-1-yl)butyl]amine, commonly referred to as 2-PBA, is an organic compound with a variety of applications in scientific research. It is a derivative of the amino acid alanine and is used in a variety of biochemical and physiological experiments. It is also used in drug development, as it can act as a ligand to bind to certain receptors.

科学的研究の応用

ベンゾイミダゾール誘導体の合成

ベンゾイミダゾールは、抗菌、抗結核、抗癌、抗高血圧などの幅広い薬理活性を持つ化合物のクラスです . “[2-(1H-ピラゾール-1-イル)ブチル]アミン”のようなピラゾール部分は、ベンゾイミダゾール誘導体の合成に利用できます。 これらの誘導体は、ピラゾール-4-カルバルデヒドとo-フェニレンジアミンをクロロ(トリメチル)シランの存在下で反応させることにより合成され、潜在的な医薬品用途を持つ化合物につながります .

抗リーシュマニア剤と抗マラリア剤の開発

ピラゾール誘導体は、抗リーシュマニア活性と抗マラリア活性について研究されてきました。 分子シミュレーション研究では、特定のピラゾール化合物が、リーシュマニア症の原因となるリーシュマニア・マジョール前鞭毛体に対して強力なインビトロ活性を示すことが示されています . “[2-(1H-ピラゾール-1-イル)ブチル]アミン”は、新しい抗リーシュマニア剤と抗マラリア剤を開発するための足場として役立ちます。

有機合成におけるC–H官能化

C–H結合官能化は、有機合成における貴重な変換です。 “[2-(1H-ピラゾール-1-イル)ブチル]アミン”は、内部アルキンとのRh(III)触媒によるC–H結合官能化に関与できます。 このプロセスにより、医薬品や農薬の開発において重要なC–Hアルケニル化生成物またはインダゾール生成物の分岐合成が可能になります .

創薬におけるピラゾール足場

ピラゾール環は、多くの生物活性分子に存在するため、創薬における一般的な足場です。 “[2-(1H-ピラゾール-1-イル)ブチル]アミン”は、新しい薬剤の開発における重要な中間体として機能するさまざまなピラゾール誘導体を合成するために使用できます。 これらの化合物は、医薬品化学、農薬化学、配位化学に用途があります .

アザペンタレンの合成

アザペンタレンは、材料科学と医薬品化学に潜在的な用途を持つ窒素含有複素環のクラスです。 “[2-(1H-ピラゾール-1-イル)ブチル]アミン”のアミン基は、隣接する窒素原子によって付着したピラゾールのN-ヨードニウム中間体を置換することによって、環状化反応に関与してアザペンタレンを形成できます .

配位化学と有機金属化学への応用

“[2-(1H-ピラゾール-1-イル)ブチル]アミン”を含むピラゾール誘導体は、金属イオンと配位して、構造的および電子的特性の異なる錯体を形成することが知られています。 これらの錯体は、触媒作用、分子認識、および金属有機骨格(MOF)の構成要素として用途があります .

Safety and Hazards

将来の方向性

The future directions for “[2-(1H-pyrazol-1-yl)butyl]amine” and similar compounds could involve further exploration of their synthesis methods and potential biological activities. Given the broad range of activities exhibited by similar compounds, there may be potential for the development of novel drugs .

作用機序

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It’s known that the compound can undergo rhodium (iii)-catalyzed c–h bond functionalization with internal alkynes, leading to the synthesis of either c–h alkenylation products or indazole products . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

The compound’s molecular weight (1392 g/mol) and its solubility in polar solvents suggest that it might have good bioavailability .

Result of Action

Similar compounds have been shown to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the compound’s activity can be controlled by the choice of solvent, suggesting that its action might be influenced by the chemical environment .

生化学分析

Biochemical Properties

[2-(1H-pyrazol-1-yl)butyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the nitrogen atoms in the pyrazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating these enzymes . This compound has been shown to exhibit antibacterial, anti-inflammatory, and antioxidant properties . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of [2-(1H-pyrazol-1-yl)butyl]amine on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis. Additionally, [2-(1H-pyrazol-1-yl)butyl]amine has been observed to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, [2-(1H-pyrazol-1-yl)butyl]amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s pyrazole ring can interact with enzyme active sites, leading to inhibition or activation . Additionally, [2-(1H-pyrazol-1-yl)butyl]amine can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-(1H-pyrazol-1-yl)butyl]amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [2-(1H-pyrazol-1-yl)butyl]amine remains stable under refrigerated conditions, maintaining its purity and activity . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of [2-(1H-pyrazol-1-yl)butyl]amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . Higher doses can lead to toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

[2-(1H-pyrazol-1-yl)butyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of [2-(1H-pyrazol-1-yl)butyl]amine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the compound’s physicochemical properties, such as solubility and lipophilicity, play a role in its localization and accumulation within tissues . Understanding these factors is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of [2-(1H-pyrazol-1-yl)butyl]amine can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.

特性

IUPAC Name |

2-pyrazol-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-7(6-8)10-5-3-4-9-10/h3-5,7H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOBJXUYGIUPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302918 | |

| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173099-46-1 | |

| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173099-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Ethyl-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

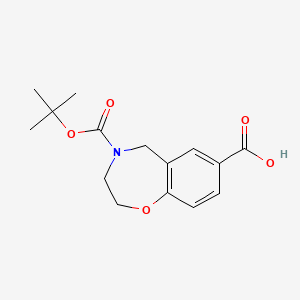

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)